N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in scientific research applications, particularly in the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves the inhibition of specific enzymes and receptors in the body. It inhibits the activity of protein kinase CK2, which is involved in various cellular processes, including cell proliferation and apoptosis. It also inhibits the activity of peroxisome proliferator-activated receptor gamma (PPARγ), which is involved in adipogenesis and glucose metabolism.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects in the body. It has shown to inhibit the growth of cancer cells, induce apoptosis, improve insulin sensitivity, and reduce blood glucose levels. It also has anti-inflammatory effects and reduces the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide in lab experiments is its potency and specificity. It has shown to have a high potency and specificity for the enzymes and receptors it targets. However, one of the limitations is its solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide. One direction is to investigate its potential in the treatment of other diseases, such as neurodegenerative diseases and cardiovascular diseases. Another direction is to optimize its pharmacokinetic properties to improve its bioavailability and efficacy. Additionally, further studies can be done to elucidate its mechanism of action and identify potential targets for drug development.
Conclusion:
This compound is a chemical compound that has shown promising results in scientific research applications. Its potency and specificity make it a promising candidate for drug development in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.
Synthesis Methods
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves a multi-step process. The first step involves the preparation of 4-ethoxybenzo[d]thiazole-2-amine, which is then reacted with 4-(chlorosulfonyl)benzoic acid to obtain the intermediate compound. This intermediate is then reacted with pyrrolidine to obtain the final product.
Scientific Research Applications
N-(4-ethoxybenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has been extensively studied in scientific research applications. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. In cancer treatment, this compound has shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes treatment, it has shown to improve insulin sensitivity and reduce blood glucose levels. In inflammation treatment, it has shown to reduce the production of inflammatory cytokines.
properties
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S2/c1-2-27-16-6-5-7-17-18(16)21-20(28-17)22-19(24)14-8-10-15(11-9-14)29(25,26)23-12-3-4-13-23/h5-11H,2-4,12-13H2,1H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTSOCPQMPLXBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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